molecular formula C21H34O5 B12417732 Allotetrahydrocortisol-d6

Allotetrahydrocortisol-d6

Cat. No.: B12417732
M. Wt: 372.5 g/mol
InChI Key: AODPIQQILQLWGS-RFILBKDYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allotetrahydrocortisol-d6 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated precursors. The process includes purification steps such as chromatography to isolate the desired compound with high purity. The production methods are designed to be cost-effective and scalable to meet the demands of research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Allotetrahydrocortisol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which are useful for further biochemical studies and clinical applications .

Mechanism of Action

Allotetrahydrocortisol-d6 exerts its effects by mimicking the behavior of natural cortisol metabolites. It interacts with various molecular targets, including glucocorticoid receptors, and modulates the activity of enzymes involved in cortisol metabolism. The pathways involved include the hypothalamus-pituitary-adrenal axis, which regulates cortisol secretion and its downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to allotetrahydrocortisol-d6 include:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification and analysis of cortisol metabolites in various research and clinical settings .

Properties

Molecular Formula

C21H34O5

Molecular Weight

372.5 g/mol

IUPAC Name

2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2

InChI Key

AODPIQQILQLWGS-RFILBKDYSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

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